molecular formula C19H21FN2O4S B2823098 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 682762-97-6

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2823098
CAS No.: 682762-97-6
M. Wt: 392.45
InChI Key: VOKPVBGKLNSKRM-UHFFFAOYSA-N
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Description

“N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide” is a compound that has been studied for its potential biological effects . It is structurally similar to melatonin , a hormone that mediates multiple physiological effects .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and functional groups. It includes a 5-fluoro-2-methyl-1H-indol-3-yl group, an ethyl group, and a 3,4-dimethoxybenzenesulfonamide group . The compound can bind with Notum, an enzyme, at its catalytic pocket .

Scientific Research Applications

Inhibition of Cyclooxygenase Enzymes

  • Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their inhibition of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Introduction of a fluorine atom in these compounds increased COX-2 potency and selectivity (Hashimoto et al., 2002).

Corrosion Inhibition Properties

  • Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. The study highlights the binding energies and interaction behaviors of these compounds with iron surfaces (Kaya et al., 2016).

Anticancer Properties

  • Zhang et al. (2010) reported on the synthesis and characterization of a novel compound with potential anticancer properties. The study presents the crystal structure and explores the anticancer efficacy of the compound (Zhang et al., 2010).

Polymer Functionalization

  • Hori et al. (2011) synthesized a poly(N-protected ethylene imine-alt-ethylene sulfide) copolymer for potential use in material science. This research contributes to the development of functional polymers with applications in various industries (Hori et al., 2011).

Synthesis of Azepino[4,5-b]indole Derivatives

  • Pang et al. (2019) identified N-Fluorobenzenesulfonimide as an effective catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives, providing an efficient method for their production (Pang et al., 2019).

Computational Study of Sulfonamide Molecules

  • Murthy et al. (2018) conducted a computational study of a newly synthesized sulfonamide molecule. The study involved structural and electronic property analysis, contributing to our understanding of the molecule's behavior at a molecular level (Murthy et al., 2018).

Novel Insecticide Development

  • Tohnishi et al. (2005) explored the insecticidal activity of Flubendiamide, a novel compound with unique structural features. This research offers insights into the development of effective insecticides with novel modes of action (Tohnishi et al., 2005).

Future Directions

The compound’s structural similarity to melatonin and its interaction with the Notum enzyme suggest potential applications in the design of drugs for neurodegenerative diseases such as Alzheimer’s disease, where upregulation of Wnt signaling may be beneficial .

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)14-5-7-18(25-2)19(11-14)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKPVBGKLNSKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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